Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with an ethynylating agent. One common method includes the use of ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains an ethoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: Contains a hydrazino group, which imparts different biological activities.
Uniqueness
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-10-9-14(8-7-13(10)5)11(15)16-12(2,3)4/h1,10H,7-9H2,2-5H3 |
InChI Key |
DOHZPFAICMDSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C |
Origin of Product |
United States |
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